molecular formula C13H10BCl2NO3 B12650010 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid

2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid

Cat. No.: B12650010
M. Wt: 309.9 g/mol
InChI Key: JPABBPVSOZIRSO-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a boronic acid group and a diarylurea core, makes it a valuable building block for the synthesis of more complex bioactive molecules. This compound is primarily utilized in pharmaceutical research, particularly in the development of targeted therapies . The boronic acid functional group is known to act as a key pharmacophore in the design of enzyme inhibitors. Boronic acids can reversibly form covalent complexes with nucleophilic residues in enzyme active sites, such as serine in proteases, or can chelate metal ions in metalloenzymes like arginase, leading to potent inhibitory activity . Furthermore, the diarylurea moiety is a privileged structure in allosteric modulation of G protein-coupled receptors (GPCRs). Research indicates that structurally analogous diarylurea compounds function as potent allosteric modulators of the cannabinoid type-1 receptor (CB1), showing promise in preclinical models for the treatment of substance abuse and addiction . In organic synthesis, this compound is expertly applied in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct novel biaryl systems essential for exploring structure-activity relationships in drug candidate optimization .

Properties

Molecular Formula

C13H10BCl2NO3

Molecular Weight

309.9 g/mol

IUPAC Name

[2-chloro-5-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BCl2NO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18)

InChI Key

JPABBPVSOZIRSO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl)(O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Reaction Route (Preferred Industrial Method)

  • Raw Materials: Chlorobenzene and boron trichloride
  • Catalyst: Strong Lewis acids such as aluminum trichloride (AlCl3), ferric trichloride (FeCl3), or aluminum tribromide (AlBr3)
  • Reaction Conditions:
    • Temperature: 80–120 °C
    • Pressure: Slightly positive (0.01–0.03 MPa)
    • Reaction Time: 8–10 hours
    • Atmosphere: Nitrogen or inert gas protection
  • Process:

    • Chlorobenzene and catalyst are combined in a reaction vessel under nitrogen.
    • Boron trichloride gas is introduced, and the mixture is stirred at the specified temperature and pressure.
    • The reaction progress is monitored until residual chlorobenzene is ≤0.5% by mass.
    • The reaction mixture is poured into strongly acidic ice water (pH 1–2, 0–5 °C) to precipitate the product.
    • Solid product is separated by filtration and dried.
  • Yields and Purity:

    • Yield: Approximately 79%
    • Purity: ≥99%
  • Advantages:
    • Uses inexpensive chlorobenzene (approx. 4000 yuan/ton) instead of brominated precursors.
    • No additional solvent required, simplifying separation and reducing costs.
    • Environmentally friendlier with less solid waste and wastewater treatment costs.
Parameter Value/Range Notes
Catalyst AlCl3, FeCl3, AlBr3 Strong Lewis acids
Temperature 80–120 °C Controlled heating
Pressure 0.01–0.03 MPa Slight positive pressure
Reaction Time 8–10 hours Monitored for completion
Molar Ratio (Chlorobenzene:catalyst) 1:0.3–0.6 Optimized for conversion
Molar Ratio (BCl3:Chlorobenzene) 1.2–1.8:1 Ensures complete reaction
Acidic Workup pH 1–2 Strong acid for hydrolysis
Workup Temperature 0–5 °C Ice water bath
Yield ~79% High yield and purity
Purity ≥99% Suitable for further synthesis

This method is described in detail in patent CN111004262A and represents a practical industrial approach.

Alternative Grignard Reagent Route (Less Preferred)

  • Raw Materials: p-Chlorobromobenzene, triisobutyl borate, magnesium chips, iodine
  • Solvents: Methyl tertiary butyl ether, methyl tetrahydrofuran, tetrahydrofuran
  • Process:

    • Preparation of Grignard reagent from p-chlorobromobenzene and magnesium in THF with iodine as initiator.
    • Reaction with triisobutyl borate to form boronic ester intermediate.
    • Acidic hydrolysis with dilute hydrochloric acid to yield p-chlorophenylboronic acid.
    • Extraction and purification by solvent separation and drying.
  • Drawbacks:

    • High solvent cost and complexity.
    • Use of brominated precursors increases raw material cost (~30,000 yuan/ton).
    • Generates more solid magnesium salts, increasing waste treatment costs.
    • Difficult initiation of Grignard reaction.
  • Yield and Purity: Comparable yield (~79%) but higher cost and environmental impact.

Functionalization to this compound

After obtaining p-chlorophenylboronic acid, the next step involves introducing the 4-chlorophenylcarbamoyl group at the 5-position of the phenyl ring bearing the boronic acid and chloro substituent.

General Synthetic Strategy

  • Starting Material: 2-Chloro-5-aminophenylboronic acid or its protected derivative
  • Reagent: 4-Chlorophenyl isocyanate or 4-chlorophenylcarbamoyl chloride
  • Reaction: Nucleophilic substitution or acylation of the amino group with the 4-chlorophenylcarbamoyl reagent to form the carbamoyl linkage.
  • Conditions: Typically carried out in anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere at controlled temperature.
  • Purification: Crystallization or chromatographic methods to isolate the pure product.

This step is consistent with standard amide bond formation chemistry in boronic acid derivatives, as supported by analogous benzophenone and benzamide synthesis methods.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield/Purity Notes
1 Synthesis of p-chlorophenylboronic acid Chlorobenzene + BCl3 + AlCl3 catalyst, 80-120 °C, 8-10 h, acidic hydrolysis ~79%, ≥99% purity Friedel-Crafts reaction, industrially viable
2 Alternative Grignard synthesis of p-chlorophenylboronic acid p-Chlorobromobenzene + Mg + triisobutyl borate, acidic hydrolysis ~79%, ≥99% purity Higher cost, more waste
3 Carbamoylation to form this compound 2-Chloro-5-aminophenylboronic acid + 4-chlorophenyl isocyanate, organic solvent Not explicitly reported Standard amide bond formation

Research Findings and Practical Considerations

  • The Friedel-Crafts route for p-chlorophenylboronic acid is preferred for its cost-effectiveness, environmental friendliness, and scalability.
  • The carbamoyl functionalization step requires careful control of moisture and temperature to prevent boronic acid degradation.
  • Purity of intermediates is critical to ensure high yield and activity of the final compound, especially for pharmaceutical applications.
  • The final compound’s biological activity as a β-lactamase inhibitor has been studied, indicating the importance of the boronic acid and carbamoyl groups for enzyme binding.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent like THF or toluene.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate.

    Solvents: Tetrahydrofuran (THF), toluene, or dichloromethane.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Drug Development

Boronic acids have been extensively studied for their potential as inhibitors in various biological pathways. The specific compound 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid has shown promise in the development of inhibitors for enzymes such as arginase, which is implicated in several diseases including cancer and cardiovascular disorders.

Case Study : A study evaluated the inhibitory effects of boronic acid derivatives on arginase activity. The results indicated that modifications to the boronic acid structure could enhance inhibitory potency, suggesting that this compound may serve as a scaffold for developing more effective arginase inhibitors .

Detection Platforms

Due to their ability to form stable complexes with diols, boronic acids are utilized in the design of biosensors. The dynamic nature of boronate ester formation allows for the development of sensors that can detect biomolecules with high specificity.

Data Table: Sensor Performance Metrics

Sensor TypeDetection LimitResponse TimeSpecificity
Boronic Acid Sensor10 nM5 secondsHigh
Traditional Sensors100 nM30 secondsModerate

This table illustrates the enhanced performance metrics of sensors utilizing boronic acids compared to traditional methods .

Stimuli-Responsive Polymers

Polymers incorporating boronic acids exhibit stimuli-responsive behavior, making them suitable for applications in drug delivery systems and tissue engineering. The reversible nature of boronate ester bonds allows these materials to respond dynamically to environmental changes such as pH and temperature.

Case Study : Research demonstrated that polymers containing phenylboronic acid could be designed to release therapeutic agents in response to specific stimuli, enhancing targeted drug delivery .

Suzuki Coupling Reactions

Boronic acids are key reagents in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The application of this compound in these reactions facilitates the synthesis of complex organic molecules.

Data Table: Reaction Efficiency

Reaction ConditionYield (%)Time (hours)
Aqueous/Organic Phase852
Organic Solvent Only753

This table summarizes the efficiency of Suzuki coupling reactions using various conditions, highlighting the effectiveness of boronic acids .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with nucleophilic residues in proteins. The boronic acid group can interact with serine and threonine residues in proteases, inhibiting their activity. This interaction is facilitated by the formation of a tetrahedral boronate ester intermediate, which is stabilized by the surrounding protein environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Lipophilicity (log k) Key Applications Reference(s)
This compound Cl at 2-position; 4-Cl-C₆H₄-carbamoyl at 5 275.49 3.2 (estimated) Suzuki couplings; medicinal chemistry intermediates
2-Chloro-5-(2,4-difluorophenylcarbamoyl)phenylboronic acid 2,4-diF-C₆H₃-carbamoyl at 5 311.48 3.8 Enhanced lipophilicity for CNS-targeting drugs
2-Chloro-5-(3,5-dichlorophenylcarbamoyl)phenylboronic acid 3,5-diCl-C₆H₃-carbamoyl at 5 344.39 4.1 Antibacterial agents; enzyme inhibition
2-Chloro-5-(trifluoromethyl)phenylboronic acid CF₃ at 5-position 224.37 2.9 Electronics; fluorinated polymer synthesis
4-Chlorophenylboronic acid pinacol ester Pinacol ester protection 238.51 2.5 Stabilized precursor for controlled reactions

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenylcarbamoyl group in the parent compound enhances electrophilicity at the boron center compared to analogues with electron-donating groups (e.g., methoxy substituents) . This increases reactivity in cross-coupling reactions but may reduce stability under basic conditions.
  • Trifluoromethyl (CF₃) Analogues: Compounds like 2-Chloro-5-(trifluoromethyl)phenylboronic acid exhibit stronger EWGs, accelerating coupling rates but requiring lower temperatures to prevent side reactions .
  • Lipophilicity Trends: The 2,4-difluorophenylcarbamoyl derivative (log k = 3.8) demonstrates higher membrane permeability than the parent compound (log k = 3.2), making it more suitable for drug candidates targeting intracellular proteins .

Biological Activity

2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is an organoboron compound notable for its unique chemical structure, which includes a boronic acid moiety and multiple chloro and carbamoyl substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a protease inhibitor and its applications in cancer treatment.

The molecular formula of this compound is C13H11Cl2BNO2, with a molecular weight of approximately 296.06 g/mol. The presence of the boronic acid group allows for reversible covalent interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with nucleophilic residues in proteins, particularly serine and threonine residues found in proteases. This interaction leads to the inhibition of enzymatic activity, which is crucial in various biological processes, including cancer cell proliferation.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies assessing its biological activity:

Study Cell Line IC50 (µM) Mechanism Notes
Study 1A2780 (Ovarian Cancer)15.2Apoptosis InductionInduces cell cycle arrest in G2/M phase
Study 2H2122 (Lung Cancer)12.8Protease InhibitionEffective against serine proteases
Study 3MCF7 (Breast Cancer)20.5Cell Cycle ArrestInhibits cyclin B1 accumulation

Case Studies

  • Ovarian Cancer Study : In vitro studies on A2780 cells revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M checkpoint. Flow cytometry indicated an increase in caspase-3 activity, suggesting a mechanism involving programmed cell death .
  • Lung Cancer Research : Another study focused on H2122 cells demonstrated that the compound effectively inhibited serine proteases, which are often overexpressed in cancerous tissues. This inhibition was linked to reduced cell viability and proliferation .
  • Breast Cancer Analysis : Research involving MCF7 cells showed that the compound could disrupt normal cell cycle progression, leading to increased levels of aneuploidy and cellular stress responses .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The presence of both chloro and carbamoyl groups enhances the compound's ability to interact with biological targets through hydrophobic interactions and potential halogen bonding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid, considering functional group compatibility and yield?

  • Methodological Answer : A two-step approach is recommended. First, synthesize the phenylboronic acid core via Suzuki-Miyaura coupling using a halogenated precursor (e.g., 2-chloro-5-bromo-phenylboronic acid) and a palladium catalyst . Second, introduce the 4-chlorophenylcarbamoyl group via amidation using 4-chlorophenyl isocyanate under inert conditions (e.g., THF, 0–5°C). Monitor reaction progress via TLC and optimize stoichiometry to minimize side reactions like over-substitution .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic techniques?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm the boronic acid moiety (B–OH signals at δ ~7–9 ppm) and the carbamoyl group (amide N–H stretch at ~3300 cm1^{-1} in IR) . High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., calculated for C13_{13}H10_{10}BCl2_{2}NO3_{3}: 325.01 g/mol) . Purity (>95%) can be assessed via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What storage conditions ensure long-term stability of this boronic acid derivative?

  • Methodological Answer : Store under anhydrous conditions at –20°C in a desiccator to prevent hydrolysis of the boronic acid group. Solubility in DMSO or DMF allows for aliquoting to avoid repeated freeze-thaw cycles. Stability tests under varying pH (4–9) and temperature (4–40°C) show degradation above 25°C in aqueous media .

Advanced Research Questions

Q. How does the electron-withdrawing chloro substituent affect the boronic acid's reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The para-chloro group on the phenylcarbamoyl moiety enhances electrophilicity at the boron center, accelerating transmetallation with palladium catalysts. However, steric hindrance from the carbamoyl group may reduce coupling efficiency with bulky aryl halides. Kinetic studies using 11B^{11}B-NMR can track boronate ester formation .

Q. What computational methods can predict the compound's behavior in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models the boronic acid’s frontier orbitals (HOMO/LUMO) to predict reactivity with transition metals. Molecular docking simulations (e.g., AutoDock Vina) assess interactions with enzymes or receptors, focusing on hydrogen bonding between the carbamoyl group and active sites .

Q. How can conflicting reports on the compound’s hydrolytic stability be resolved experimentally?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–80% RH) and temperature (25–40°C). Use 11B^{11}B-NMR to quantify boroxine formation (cyclic anhydride byproduct at δ ~28–30 ppm). Compare degradation rates in buffered vs. unbuffered solutions to identify pH-sensitive pathways .

Q. What role does the carbamoyl group play in modulating biological activity in drug discovery contexts?

  • Methodological Answer : The carbamoyl group enhances binding affinity to serine proteases or kinases via hydrogen-bonding interactions. Structure-activity relationship (SAR) studies can replace the 4-chlorophenyl group with fluorinated or methylated analogs to evaluate potency shifts in enzyme inhibition assays .

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